molecular formula C13H11NO5 B2469102 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1226296-61-2

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No. B2469102
M. Wt: 261.233
InChI Key: RDSONUHNWKOJJO-UHFFFAOYSA-N
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Description

The compound “2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid” is a complex organic molecule. It is a derivative of benzodioxole . The compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzodioxole derivatives has been reported in the literature . The compounds were synthesized using various techniques and were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques . The most potent compound against the COX1 enzyme was found to be 4f .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C10H9NO5 . The InChI representation of the compound is InChI=1S/C10H9NO5/c12-9(13)4-11-10(14)6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,11,14)(H,12,13) .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes . The compound showed potent activity against both COX1 and COX2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.184 and a mono-isotopic mass of 223.04807 . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Compounds related to 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against various bacterial strains, including E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K. Pneumonea, and E. Faecalis. The synthesized compounds have been structurally confirmed and tested for their effectiveness in combating bacterial infections (Kadian, Maste, & Bhat, 2012).

Synthesis and Physico-Chemical Properties

Research has been conducted on the synthesis and exploration of the physico-chemical properties of related compounds. These compounds exhibit a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. The acute toxicity of these compounds has also been studied, showing that they are practically non-toxic and low-toxic (Salionov, 2015).

Crystal Structure Analysis

The crystal structure of related compounds has been determined through X-ray analysis. This research is crucial for understanding the molecular configuration and potential applications of these compounds in various scientific fields (Dölling, Herrmann, Augustin, Ahnert, Heinemann, & Hartung, 1991).

Biological Activity and Molecular Docking

Studies have been conducted on the synthesis, in-vitro, and in-vivo evaluation of these compounds, along with molecular docking studies. These compounds show significant potential in the fields of anti-inflammatory and antimicrobial activities, with their effectiveness further validated through computational studies (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSONUHNWKOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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